Selenious acid

Catalog No.
S582148
CAS No.
7783-00-8
M.F
H2O3Se
H2SeO3
M. Wt
128.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenious acid

CAS Number

7783-00-8

Product Name

Selenious acid

IUPAC Name

selenous acid

Molecular Formula

H2O3Se
H2SeO3

Molecular Weight

128.99 g/mol

InChI

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)

InChI Key

MCAHWIHFGHIESP-UHFFFAOYSA-N

SMILES

O[Se](=O)O

solubility

soluble
90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C
Very sol in alcohol; insol in ammonia
167 g/100 cc water @ 20 °C
Solubility in water, g/100ml at 20 °C: 167

Synonyms

SELENIUM DIOXIDE, HYDRATED;SELENIUM ATOMIC SPECTROSCOPY STANDARD;SELENIUM ATOMIC ABSORPTION STANDARD SOLUTION;SELENIUM ATOMIC ABSORPTION STANDARD;SELENIUM ICP STANDARD;SELENIUM ICP/DCP STANDARD;SELENIUM METAL;SELENIUM MIXTURE

Canonical SMILES

O[Se](=O)O

The exact mass of the compound Selenious acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble90 parts/100 parts water @ 0 °c; 400 parts @ 90 °cvery sol in alcohol; insol in ammonia167 g/100 cc water @ 20 °csolubility in water, g/100ml at 20 °c: 167. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. It belongs to the ontological category of selenium oxoacid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Selenious acid (H2SeO3) is a highly water-soluble, crystalline Se(IV) oxoacid that serves as a primary precursor for selenium electrodeposition, chemical synthesis, and biological supplementation. Unlike elemental selenium, which is insoluble and requires harsh oxidative dissolution, selenious acid provides immediate aqueous bioavailability with a solubility of 167 g/100 mL at 20 °C [1]. It acts as a diprotic acid in solution, delivering a low-pH environment that is critical for stabilizing co-deposited metal cations in semiconductor manufacturing [2]. As an oxidizing agent, it is kinetically faster to reduce than Se(VI) compounds, making it the preferred Se(IV) source for controlled reduction to elemental selenium nanoparticles and thin films[3].

Substituting selenious acid with common alternatives like selenium dioxide (SeO2) or sodium selenite (Na2SeO3) introduces severe process deviations. While SeO2 is the anhydrous form of selenious acid, it is a highly hygroscopic powder that undergoes hydration upon aqueous dissolution, causing batch-to-batch inconsistencies and increasing toxic dust exposure risks [1]. Conversely, substituting with sodium selenite introduces sodium ions and shifts the solution to an alkaline pH, which drastically alters the reduction potential of the Se(IV)/Se(0) couple from +0.74 V to -0.37 V[2]. This alkaline shift also triggers the unwanted precipitation of metal hydroxides (e.g., copper, bismuth, or indium) during the electrodeposition of advanced chalcogenide materials, rendering sodium selenite unusable for these high-purity electrochemical workflows [3].

Electrochemical Reduction Potential and Cathodic Deposition Efficiency

The electrochemical reduction of Se(IV) to elemental selenium is highly pH-dependent. Selenious acid provides an acidic environment (1 M H+) where the standard reduction potential is +0.74 V. In contrast, using sodium selenite creates an alkaline environment (1 M OH-) that shifts the reduction potential to -0.37 V [1]. This 1.11 V positive shift in the reduction potential makes selenious acid significantly easier to reduce at the cathode.

Evidence DimensionStandard reduction potential (Se(IV) to Se(0))
Target Compound Data+0.74 V (Selenious acid, acidic media)
Comparator Or Baseline-0.37 V (Sodium selenite, alkaline media)
Quantified Difference1.11 V positive shift
ConditionsAqueous electrochemical reduction at standard conditions

A highly positive reduction potential enables the efficient, low-energy cathodic co-deposition of selenium with metals like bismuth or copper without triggering parasitic hydrogen evolution.

Co-Precursor Stability via Aqueous pH Control

In the synthesis of metal selenide thin films (e.g., CIGS or Bi2Se3), the selenium precursor must be co-dissolved with transition metal or post-transition metal salts. A 10 mM solution of selenious acid naturally maintains an acidic pH of approximately 2.47. Substituting this with sodium selenite yields an alkaline solution (pH 9-10), which immediately causes the precipitation of insoluble metal hydroxides.

Evidence DimensionAqueous solution pH (10 mM)
Target Compound DatapH ~2.47
Comparator Or BaselinepH 9.0 - 10.0 (Sodium selenite)
Quantified Difference>6.5 pH unit difference
Conditions10 mM aqueous solution at 25 °C

The inherent acidity of selenious acid prevents the premature precipitation of co-dissolved metal cations, ensuring a stable, homogenous plating bath for semiconductor manufacturing.

Reduction Kinetics and Nanoparticle Precipitation

Selenious acid features selenium in the +4 oxidation state, which is readily reduced to elemental selenium by mild reducing agents such as ascorbic acid or sulfur dioxide at low pH [1]. In contrast, selenic acid (H2SeO4), which contains Se(VI), is kinetically inert to mild reducing agents and requires boiling concentrated hydrochloric acid or strong halogens to force reduction[2].

Evidence DimensionSusceptibility to mild chemical reduction
Target Compound DataRapidly reduced to Se(0) by ascorbic acid/SO2
Comparator Or BaselineKinetically inert to mild reductants (Selenic acid)
Quantified DifferenceComplete reduction vs no reaction under mild conditions
ConditionsAqueous reaction with mild reducing agents at room temperature

Enables the controlled, low-temperature synthesis of high-purity selenium nanoparticles or thin films without requiring harsh, highly corrosive reagents.

Hydration State and Dissolution Processability

While selenium dioxide (SeO2) is frequently cited as a Se(IV) source, it is an anhydrous powder that reacts exothermically with water to form selenious acid[1]. Procuring pre-formed, crystalline selenious acid (H2SeO3) bypasses this hydration step. Selenious acid offers a highly soluble (167 g/100 mL at 20 °C) and stable crystalline form that eliminates the volatile dust hazards and thermal inconsistencies associated with dissolving SeO2 at scale [2].

Evidence DimensionAqueous dissolution behavior
Target Compound DataEndothermic/neutral dissolution of pre-hydrated crystals
Comparator Or BaselineExothermic hydration and volatile dust generation (Selenium dioxide)
Quantified DifferenceElimination of the hydration exotherm
ConditionsBulk aqueous dissolution at 20 °C

Using pre-hydrated selenious acid improves batch-to-batch thermal control and significantly reduces toxic inhalation risks during industrial scale-up.

Electrodeposition of Chalcogenide Semiconductor Films

Because of its highly positive reduction potential (+0.74 V) and naturally acidic pH (~2.47 at 10 mM), selenious acid is the premier Se(IV) precursor for the cathodic electrodeposition of copper indium gallium selenide (CIGS) solar cells and bismuth selenide (Bi2Se3) topological insulators. Its acidity prevents the precipitation of Cu, In, Ga, and Bi hydroxides in the plating bath [1].

Mild Synthesis of Selenium Nanoparticles

Leveraging its rapid reduction kinetics compared to Se(VI) compounds, selenious acid is used to synthesize elemental selenium nanoparticles. It can be quantitatively reduced by mild, environmentally benign agents like ascorbic acid or sulfur dioxide, making it ideal for green chemistry workflows and biomedical material preparation[2].

Aqueous Oxidizing Agent in Organic Synthesis

Selenious acid serves as a highly soluble (167 g/100 mL) and process-friendly oxidizing agent for the synthesis of 1,2-dicarbonyl compounds (e.g., converting acetaldehyde to glyoxal). By using pre-hydrated selenious acid instead of anhydrous selenium dioxide, chemists avoid the hydration step and improve the reproducibility of aqueous-phase oxidations .

Physical Description

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998)
Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

White hygroscopic crystals.
Transparent, colorless, crystals.
Hexagonal prisms.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.91692 g/mol

Monoisotopic Mass

129.91692 g/mol

Boiling Point

684.9

Heavy Atom Count

4

Density

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink
3.004 @ 15 °C/4 °C
3.0 g/cm³

Decomposition

When heated to decomp ... emits toxic fumes of /selenium/.
70 °C

Melting Point

Decomposes at 158 °F (EPA, 1998)
70 °C with decomposition.

UNII

F6A27P4Q4R

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (99.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (42.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.51%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Selenium injection is indicated for use as a supplement to intravenous solutions given for total parenteral nutrition (TPN). Administration of selenious acid in TPN formulas helps to maintain plasma selenium levels and also to maintain endogenous stores to prevent deficiency. Selenium compounds, such as selenium sulfide, are used topically in anti-dandruff shampoos and in cases of seborrhea. For the purpose of brevity, selenite will the focus of discussion, and more information about selenium can be obtained at [DB11135].

Therapeutic Uses

Antiviral Agents; Antioxidants
The effect of parenteral selenium as selenious acid on the selenium status of 7 long term home parenteral nutrition patients was determined by supplementation with 0, 80, and 160 ug selenium/day for one month each. Increasing dosage of selenium increased plasma selenium concentration and erythrocyte and platelet glutathione peroxidase activity. No statistically significant difference was noted for platelet glutathione peroxidase activity between patients receiving 160 ug/day and control subjects. Upon return from 160 to 80 ug/day, 4 patients showed patients decreased platelet enzyme activity. ...

Pharmacology

Selenium is a component glutathione peroxidase, which protects cells from oxidative damage caused by peroxidases produced during cellular metabolism [L1910]. Selenium is needed to maintain the circulatory system. It also keeps the heart muscle and skin tissue healthy. It may also help in the prevention of cancer due to its stimulation of antioxidant activity and protection of cell membranes [L1916], [A32295]. Selenious acid preserves vitamin E, which improves the cell's antioxidant defense, and plays an important role in the structure of teeth [L1910]. Prolonged TPN (total parenteral nutrition) support in humans has resulted in selenium deficiency symptoms which include muscle pain and tenderness. The symptoms have been reported to respond to supplementation of TPN solutions with selenium [DB11135], [L1922]. Pediatric conditions, Keshan disease, and Kwashiorkor have been associated with low dietary intake of selenium. The conditions are endemic to geographical areas marked by low selenium content in the soil. Dietary supplementation with selenium salts has been reported to reduce the incidence of the conditions among affected children [L1922].

MeSH Pharmacological Classification

Trace Elements

Mechanism of Action

Sodium selenite likely has the same mechanism of action as [DB11135]. The most important physiological role of sodium selenite is associated with its presence as an active component of many enzymes and proteins, in addition to its antioxidative role. Selenium has been shown to activate anticancer agents, prevent heart and vascular diseases, exhibit anti-proliferative and anti-inflammatory properties, and to stimulate the immune system. Its anticancer properties may be explained by the oxidation of free sulfhydryl groups. Tumor cells express free sulfhydryl groups (–SH) on the surface of their cell membranes and contribute to uncontrolled cell division. Only those compounds that can oxidize these groups to disulfides (S–S) may inhibit this process. Some organic forms of selenium, including selenocysteine, methylseleninic acid, and Se-methylselenocysteine have been established to be antioxidants. However, their anticancer mechanism is still not well understood. Selenious acid, during an in vitro study, was found to stimulate hemoglobin synthesis in three different malignant erythroleukemia cell lines (MEL). It has also been shown to increase the release of interleukin 2 in a dose-dependent manner. Interleukin-2 is made by a type of T lymphocyte (white blood cell). It increases the growth and activity of other T-lymphocytes and B-lymphocytes and this contributes to the development of the immune system.
SELENIOUS ACID STIMULATED HEMOGLOBIN SYNTHESIS IN 3 DIFFERENT MALIGNANT MURINE ERYTHROLEUKEMIA (MEL) CELL LINES.

Vapor Pressure

2 mmHg at 59 °F (EPA, 1998)
2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C
Vapor pressure, Pa at 15 °C: 266

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7783-00-8
14124-67-5

Absorption Distribution and Excretion

The absorption of selenite following oral administration approximately 40-70% of an oral dose, based on studies done in humans. Selenoprotein P, the plasma form of selenium, contains at least 40% of the total selenium in plasma. Deletion of the gene for selenoprotein P in mouse models alters the distribution of selenium in body tissues suggesting that selenoprotein P is necessary for selenium transport.
Selenium is eliminated mainly in the urine. However, significant endogenous losses through the feces can also occur. The rate of excretion varies with the chemical form of selenium used in supplementation and the route of administration. Other minor routes of elimination are lungs and skin. Analysis of 72-hour urine sampling from a study of 48 Norwegian women given a 200 μg supplement of selenium in the form of selenite indicated approximately 50% absorption of selenite.
Following oral intake and absorption, selenium from sodium selenite is found in the highest concentrations in the liver and kidneys of humans and animals. In one study, tissue samples taken at autopsy from 46 healthy individuals killed in accidents and from 75 corpses of victims of various diseases to analyze selenium levels and distribution. The per-weight-unit basis of selenium levels ng/gm in wet in tissues decreased in the following order: kidney (469) > liver > spleen > pancreas > heart > brain > lung > bone > skeletal muscle. The highest proportion of body selenium was found in skeletal muscles (27.5%),. Significantly less selenium was measured in bones (16%) and blood (10%). In the tissues of cancer corpses, the selenium levels were lower than levels in the control group. The lowest selenium concentrations were measured in alcoholic livers.
Inhalation studies on rats show that 94% of selenious acid deposited in the lung was absorbed within four hours. The corresponding value for elemental selenium was 57%. Skin absorption was also noted in this study. A model based on these rat studies predicted that organ concentration in man due to inhalation of selenious acid ... in urban atmospheres will not contribute significantly to human body burdens.
BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. SELENIUM THAT WAS ABSORBED INTO THE SYSTEMIC CIRCULATION WAS TRANSLOCATED TO THE LIVER, KIDNEY, PELT, AND BLOOD. LONG TERM RETENTION WAS PRIMARILY IN LIVER, PELT, AND BLOOD.
BY 4 HR AFTER INHALATION OF SELENIUM AEROSOLS, 57% OF SELENIUM DEPOSITED IN LUNG WAS ABSORBED INTO THE BLOOD. OF SELENIOUS ACID INSTILLED INTO NASAL PASSAGES, 16% OF SELENIUM WAS ABSORBED. GI ABSORPTION WAS 50% FOR SELENIUM. FOLLOWING INHALATION OR INJECTION OF SELENIUM, MOST WAS EXCRETED IN URINE. SIGNIFICANTLY MORE APPEARED IN FECES OF ANIMALS RECEIVING SELENIUM BY GAVAGE. /SELENIUM CMPD/

Metabolism Metabolites

Absorbed selenium, from both inorganic sources such as selenite and organic sources including selenomethionine, is metabolized to hydrogen selenide, and subsequently incorporated into essential selenoproteins. In vivo, selenium compounds are generally metabolized to reduced states. For example, quadrivalent selenium (Se+4) in selenite often undergoes reduction to Se−2, metabolized firstly to H2Se and, finally, being methylated to various excretory forms. Selenious acid to oxidize sulfurous acid: H2SeO3 + 2H2SO3 → Se0 + 2H2SO4 + H2O. Se may also produce reactive oxygen species and, thereby, exert cancer-selective cytotoxicity. Selenodiglutathione (SDG) is a primary Se metabolite conjugated to two glutathione (GSH) moieties. Selenodiglutathione increases intracellular selenium accumulation and is significantly more toxic than selenous acid (H2SeO3).. The liver is the central organ for selenium regulation and produces excretory selenium forms to regulate whole-body selenium.
Selenium may be absorbed through inhalation and ingestion, while some selenium compounds may also be absorbed dermally. Once in the body, selenium is distributed mainly to the liver and kidney. Selenium is an essential micronutrient and is a component of glutathione peroxidase, iodothyronine 5'-deiodinases, and thioredoxin reductase. Organic selenium is first metabolized into inorganic selenium. Inorganic selenium is reduced stepwise to the intermediate hydrogen selenide, which is either incorporated into selenoproteins after being transformed to selenophosphate and selenocysteinyl tRNA or excreted into the urine after being transformed into methylated metabolites of selenide. Elemental selenium is also methylated before excretion. Selenium is primarily eliminated in the urine and feces, but certain selenium compounds may also be exhaled. (L619)

Wikipedia

Selenous acid
Selenious acid
Sec-Butyl_acetate

Biological Half Life

30 days in beagle dogs.
BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. THE LONG TERM COMPONENT OF THE WHOLE BODY RETENTION FUNCTION HAD A HALF LIFE OF APPROX 30 DAYS & ACCOUNTED FOR APPROX 20% OF THE INITIAL SELENIUM DEPOSITED.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPD BY DISSOLVING SELENIUM DIOXIDE IN HOT WATER AND COOLING.
ACTION OF HOT NITRIC ACID ON SELENIUM

General Manufacturing Information

Selenious acid: ACTIVE

Analytic Laboratory Methods

SMALL AMT OF SELENIUM (5 UG) WERE DETERMINED IN COSMETICS, DRUGS, AND FOODS USING A MODIFIED SPECTROPHOTOMETRIC METHOD EMPLOYING O-PHENYLENEDIAMINE. THE SELENOUS ACID OBTAINED WAS REDUCED WITH ASCORBIC ACID TO ELEMENTAL SELENIUM.
1,2-DIAMINOBENZENE AND ITS DERIV REACT WITH SELENOUS ACID IN ACIDIC SOLN TO FORM THE PIAZSELENOLS, WHICH CAN BE EXTRACTED INTO TOLUENE. A METHOD IN WHICH THE PIAZSELENOLS ARE DETECTED BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY IS DESCRIBED. THE PRACTICAL DETECTION LIMIT WAS 1 NG. SE(VI) AND TOTAL SELENIUM IN NBS BOVINE LIVER, SRM 1577, WERE DETERMINED.

Interactions

The chemopreventive efficacies of selenate, selenite, selenium dioxide, selenomethionine and selenocystine were examined during the promotion phase of carcinogenesis in the 7,12-dimethylbenz(a)anthracene-induced mammary tumor model in rats. Each agent was added to the diet of a final concentration of 3 ppm selenium. In general, there was no significant difference in the potency of these five selenium compounds in inhibiting the development of mammary tumors. The interaction of vitamin E (500 ppm) with either selenite or selenomethionine was further characterized in a second carcinogenesis study. Results of this experiment suggested that vitamin E enhanced the protective effect of selenite but not that of selenomethionine. In an attempt to explore the synergistic mechanism of selenium and vitamin E, the effects of these two agents on mitogen induced blastogenesis and natural killer cytotoxic activity were also investigated. No consistent changes in these in vitro immune functions were detected resulting from supranutritional feeding of either selenite or vitamin E or both. ... /Selenite/
The objectives of this study were a) to compare the efficacy of inorganic or organic selenium compounds in protecting against mammary tumorigenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA); in rats and b) to study the interaction of vitamin C with either selenite (inorganic) or seleno-DL-methionine (organic) in chemoprevention. Control Sprague Dawley rats were fed a purified 55 corn oil diet containing 0.1 ppm selenium. Selenite or seleno-DL-methionine was added to the basal diet in concentrations of 2, 3, or 4 ppm starting 1 week after DMBA administration. The inhibitory response in mammary tumorigenesis with selenium supplementation was dose dependent. Both selenium compounds were found to be equally efficacious in prophylaxis, although at the 4 ppm level a slight reduction in growth was observed. /Selenite/
The effects of cadmium, mercury (Hg), and three different chemicals forms of selenium (selenite, selenocystine, and selenomethionine) on ram spermatozoal motility and oxygen comsumption in vitro were studied over a 4 mo period. Concentrations of 10(-6) to 10(-2) M cadmium and mercury were injurious to spermatozoa as indicated by depressed motility and reduced oxygen uptake. Equimolar concentrations of selenium as selenite, selenocystine, or selenomethioine counteracted the toxicity of cadmium and mercury at low concentrations (10(-5) and 10(-6) M) but not at higher concentrations (10(-4) to 10(-2) M). ... /Selenite/

Dates

Last modified: 08-15-2023
1: Manzanares W, Biestro A, Galusso F, Torre MH, Mañáy N, Facchin G, Hardy G.
High-dose selenium for critically ill patients with systemic inflammation:
pharmacokinetics and pharmacodynamics of selenious acid: a pilot study.
Nutrition. 2010 Jun;26(6):634-40. doi: 10.1016/j.nut.2009.06.022. Epub 2010 Jan
15. PubMed PMID: 20080034.


2: Zuman P, Somer G. Polarographic and voltammetric behavior of selenious acid
and its use in analysis. Talanta. 2000 Apr 3;51(4):645-65. PubMed PMID: 18967897.


3: Nath S, Ghosh SK, Panigrahi S, Pal T. Photo-induced decolorization of
dimethylmethylene blue with selenious acid: a novel method to examine selective
monomer-dimer distribution of the dye in micelle. Spectrochim Acta A Mol Biomol
Spectrosc. 2005 Jul;61(9):2145-51. PubMed PMID: 15911404.


4: Wang X, Zheng X, Lu J, Xie Y. Reduction of selenious acid induced by
ultrasonic irradiation--formation of Se nanorods. Ultrason Sonochem. 2004
Jul;11(5):307-10. PubMed PMID: 15157860.


5: Terada A, Yoshida M, Nakada M, Nakada K, Yamate N, Kobayashi T, Yoshida K.
Influence of combined use of selenious acid and SH compounds in parenteral
preparations. J Trace Elem Med Biol. 1997 Jun;11(2):105-9. PubMed PMID: 9285891.


6: Oehm GJ, Crisp PT, Ellis J. The recovery of selenious acid aerosols on glass
fiber filters. J Air Waste Manage Assoc. 1991 Feb;41(2):190-4. PubMed PMID:
2054164.


7: Ganther HE, Kraus RJ. Chemical stability of selenious acid in total parenteral
nutrition solutions containing ascorbic acid. JPEN J Parenter Enteral Nutr. 1989
Mar-Apr;13(2):185-8. PubMed PMID: 2496250.

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